![molecular formula C11H12FN B14797659 5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14797659.png)
5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: is a chemical compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety.
Vorbereitungsmethoden
The synthesis of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isoquinoline derivative and a cyclopropane precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a fluorinating agent to introduce the fluorine atom.
Cyclization: The key step involves the cyclization of the intermediate to form the spiro structure.
Analyse Chemischer Reaktionen
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield various derivatives.
Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, which can be used to synthesize more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.
Wirkmechanismus
The mechanism of action of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to significant biological effects .
Vergleich Mit ähnlichen Verbindungen
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: can be compared with other spiro compounds, such as:
5’-Chloro-7’-fluoro-1’-(fluoromethyl)-1’-methyl-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: This compound has similar structural features but includes additional substituents that may alter its chemical properties.
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro cyclopropane structure but are linked to steroidal frameworks, leading to different biological activities.
The uniqueness of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] lies in its specific combination of the spiro structure and the fluorine atom, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12FN |
|---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
5-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12FN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2 |
InChI-Schlüssel |
YQJZOEUAYVQYFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CNCC3=C2C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
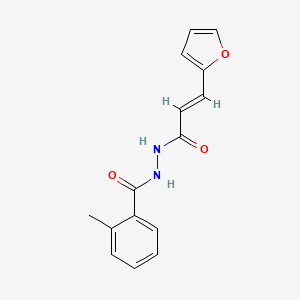
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
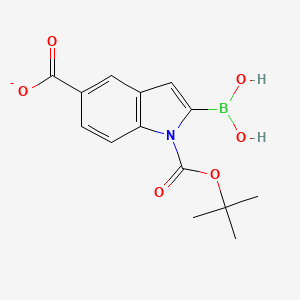
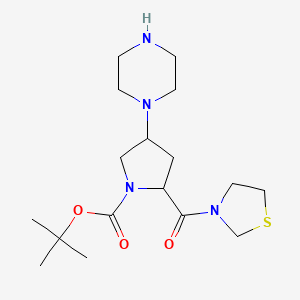
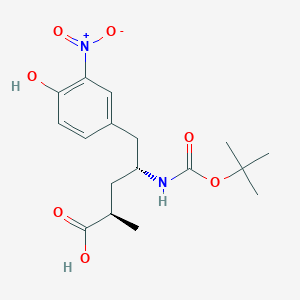

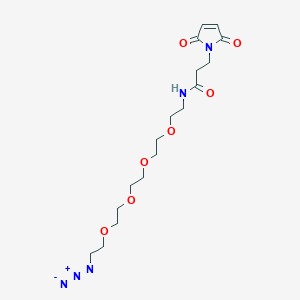
![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)
![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)
![(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)
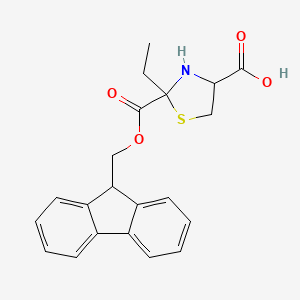
![4-Methylphenyl 4-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14797623.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14797641.png)
